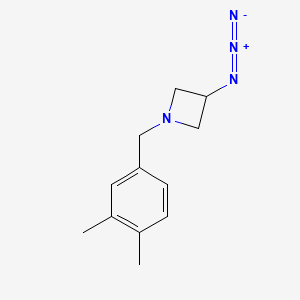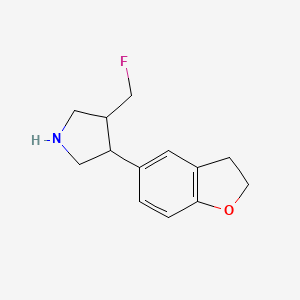
6-氯-N,2-二甲基-N-(1-甲基哌啶-4-基)嘧啶-4-胺
描述
6-Chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C12H19ClN4 and a molecular weight of 254.76 . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The InChI code for 6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is 1S/C6H8ClN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3, (H,8,9,10) . This code provides a specific representation of the molecule’s structure, including the positions of the chlorine, nitrogen, and other atoms in the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 254.76 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data would typically be determined experimentally or predicted using specialized software.科学研究应用
Application: The compound has shown promise in controlling corn rust caused by Puccinia sorghi, a significant fungal disease affecting corn yields. It offers an alternative to diflumetorim, a commercial fungicide that has been less effective against this pathogen .
Synthesis of Bioactive Molecules
The structural framework of pyrimidinamine derivatives serves as a template for synthesizing new bioactive molecules. By employing bioisosterism, researchers can substitute different functional groups to enhance biological activity and develop new compounds with potential therapeutic applications.
Application: The compound’s core structure can be modified to create new molecules with improved efficacy and specificity for various biological targets, leading to potential new treatments for diseases .
Development of New Agrochemicals
With the evolution of resistance to existing agrochemicals, there is a consensus on the need to develop new compounds. Pyrimidinamine derivatives are at the forefront of this research due to their excellent biological activity and novel action mode.
Application: The compound can be used as a starting point for the development of new agrochemicals that are effective against resistant strains of pests and diseases, ensuring high crop yield and quality .
Application: The compound can contribute to the discovery and development of new pesticides that can overcome the limitations of current options, particularly in terms of resistance management .
Chemical Synthesis and Characterization
The compound’s structure allows for extensive chemical synthesis and characterization studies. These studies are crucial for understanding the structure-activity relationships that govern the compound’s biological effects.
Application: Researchers can use the compound to explore its chemical properties, synthesize analogs, and characterize their activity, paving the way for the design of more effective and selective agents .
Resistance Management
The lack of reported resistance to pyrimidinamine fungicides makes them particularly valuable in resistance management strategies in agriculture.
Application: The compound can be used in integrated pest management programs to delay the development of resistance and extend the useful life of existing fungicides .
作用机制
The compound has a Log Po/w (iLOGP) value of 1.85, indicating its lipophilicity . Lipophilicity is an important factor influencing a drug’s absorption, distribution, metabolism, and excretion (ADME) properties. A compound with a high lipophilicity may have good absorption and can cross cell membranes easily, but it may also have a high volume of distribution and a long half-life, which could lead to toxicity due to accumulation in the body.
The compound also has a water solubility of 0.658 mg/ml , which can affect its bioavailability and distribution in the body. Water-soluble drugs can be directly absorbed into the bloodstream and distributed to the body, while drugs with low water solubility may need to be metabolized first before they can be absorbed.
属性
IUPAC Name |
6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-9-14-11(13)8-12(15-9)17(3)10-4-6-16(2)7-5-10/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVPMYZSFQNAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,2-dimethyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)
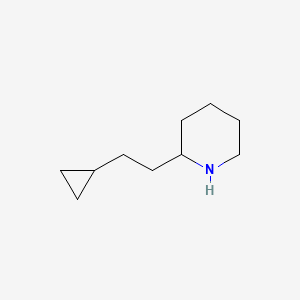
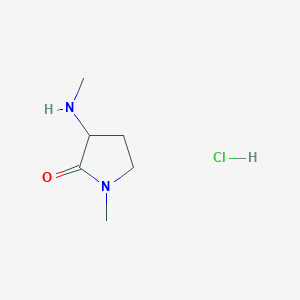
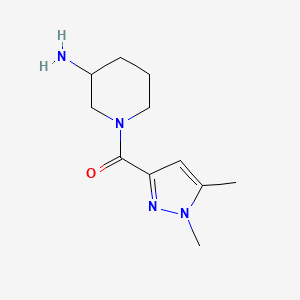
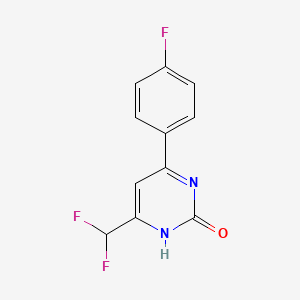
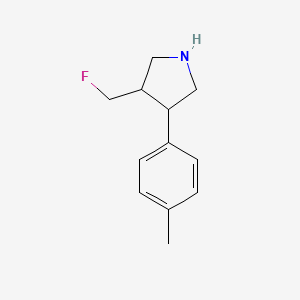
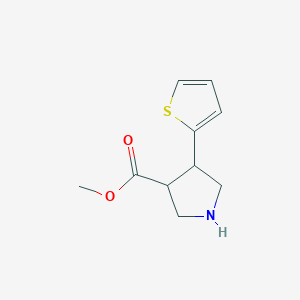
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
